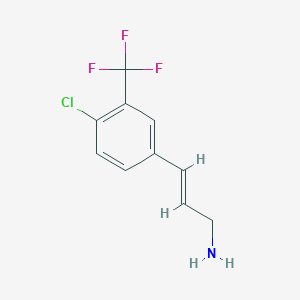
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the chloro group.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of the prop-2-en-1-amine moiety.
Uniqueness
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine is unique due to the combination of chloro and trifluoromethyl groups attached to the phenyl ring, along with the prop-2-en-1-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine, often referred to as a derivative of arylamines, is a compound of interest due to its unique structural features, including a trifluoromethyl group and a chloro substituent. These characteristics significantly influence its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H8ClF3N, with a molecular weight of approximately 235.63 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit varied biological activities, including antibacterial and antifungal properties. The position of the trifluoromethyl group on the phenyl ring plays a crucial role in determining the compound's efficacy against pathogens.
Antibacterial Activity
A study on naphthoquinone derivatives containing arylamines with trifluoromethyl groups demonstrated significant antibacterial activity against Trypanosoma brucei, the causative agent of sleeping sickness. It was found that compounds with electron-withdrawing groups like -CF3 and -Cl showed enhanced inhibitory activity compared to their unsubstituted counterparts .
Table 1: Inhibitory Activity Against T. brucei
| Compound | Position of -CF3 | Inhibitory Activity |
|---|---|---|
| A | Para | Moderate |
| B | Ortho | High |
| C | Meta | Low |
Antichlamydial Activity
Another study highlighted the antichlamydial properties of compounds similar to this compound. The presence of the trifluoromethyl group was essential for activity, with derivatives exhibiting selective inhibition against Chlamydia species .
Table 2: Antichlamydial Activity Comparison
| Compound | Activity (μg/mL) | Notes |
|---|---|---|
| Compound 1 | 64 | Moderate activity |
| Compound 2 | 16 | High activity |
| Compound 3 | >128 | Inactive |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the electronic properties imparted by the -CF3 and -Cl substituents significantly enhance the biological activities of these compounds. The positioning of these groups influences their interaction with biological targets, leading to variations in potency.
Case Studies
- Naphthoquinone Derivatives : A series of synthesized naphthoquinone derivatives were tested for their biological activity against various pathogens. The presence of -CF3 at different positions was correlated with varying degrees of antibacterial efficacy .
- Computational Studies : In silico PASS prediction models have been employed to assess the potential biological activities of arylamine derivatives, confirming that those with electron-withdrawing groups like -CF3 showed higher predicted activities compared to their analogs lacking such substituents .
特性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6H,5,15H2/b2-1+ |
InChIキー |
KIETYQHMCZIOMY-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/CN)C(F)(F)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C=CCN)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















